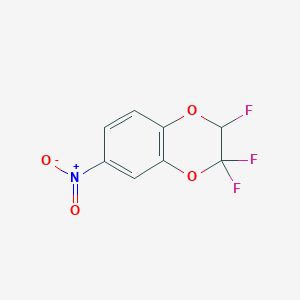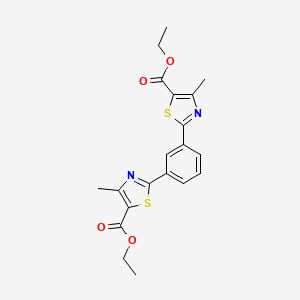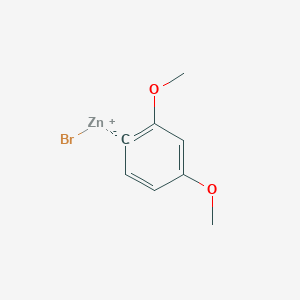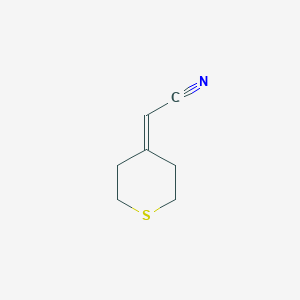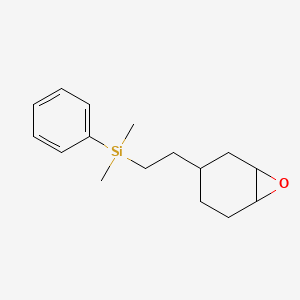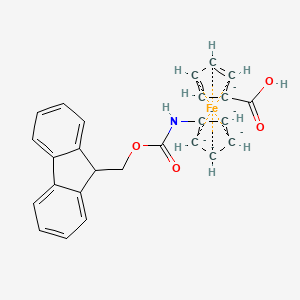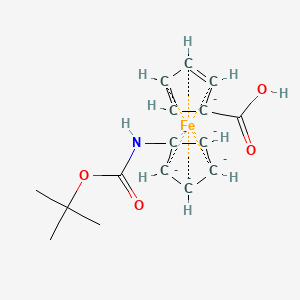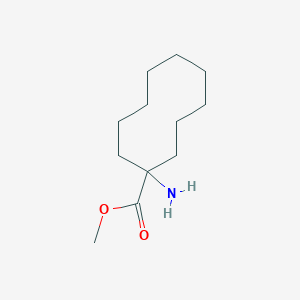
Methyl 1-amino-1-cyclodecanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-1-cyclodecanecarboxylate (MCD) is a chemical compound that has been studied for its potential applications in scientific research, as well as for its biochemical and physiological effects. MCD is a cyclic molecule with a molecular weight of 182.2 g/mol and a melting point of 134-136°C. It is a colorless, crystalline solid that is soluble in water and ethanol. MCD is commercially available in powder and crystalline form.
Wirkmechanismus
Methyl 1-amino-1-cyclodecanecarboxylate is believed to act as a substrate for enzymes involved in the synthesis of peptides. It is also believed to act as a substrate for enzymes involved in the synthesis of proteins. The exact mechanism of action of Methyl 1-amino-1-cyclodecanecarboxylate is not yet fully understood.
Biochemical and Physiological Effects
Methyl 1-amino-1-cyclodecanecarboxylate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial effects. In addition, Methyl 1-amino-1-cyclodecanecarboxylate has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to have anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methyl 1-amino-1-cyclodecanecarboxylate in lab experiments is that it is a relatively inexpensive compound that is commercially available in powder and crystalline form. In addition, Methyl 1-amino-1-cyclodecanecarboxylate is relatively stable and has a low melting point, making it easy to handle in the laboratory. The main limitation of using Methyl 1-amino-1-cyclodecanecarboxylate in lab experiments is that its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on Methyl 1-amino-1-cyclodecanecarboxylate should focus on further elucidating its mechanism of action and exploring its potential applications in scientific research. In particular, further research should focus on the use of Methyl 1-amino-1-cyclodecanecarboxylate as a substrate for the synthesis of peptides and proteins, and as a model compound for the study of enzyme-catalyzed reactions. In addition, further research should focus on exploring the biochemical and physiological effects of Methyl 1-amino-1-cyclodecanecarboxylate, as well as its potential applications in drug development.
Synthesemethoden
Methyl 1-amino-1-cyclodecanecarboxylate can be synthesized by a number of methods. The most common method is the reaction of cyclododecanone with ammonia in the presence of a base, such as sodium hydroxide. This reaction yields Methyl 1-amino-1-cyclodecanecarboxylate as a white solid. Other methods for synthesizing Methyl 1-amino-1-cyclodecanecarboxylate include the reaction of cyclododecanone with ammonium chloride, the reaction of cyclododecanone with ammonium sulfate, and the reaction of cyclododecanone with ammonium nitrate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-1-cyclodecanecarboxylate has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of peptides, as a model compound for the study of enzyme-catalyzed reactions, and as a substrate for the study of the mechanism of action of enzymes. Methyl 1-amino-1-cyclodecanecarboxylate has also been used as a substrate for the study of the structure and function of proteins. In addition, Methyl 1-amino-1-cyclodecanecarboxylate has been used as a model compound for the study of the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
methyl 1-aminocyclodecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-15-11(14)12(13)9-7-5-3-2-4-6-8-10-12/h2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMRAJLUAZVGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-1-cyclodecanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


